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Compound of Interest

Compound Name: Mersyndol

Cat. No.: B012758

Abstract

This application note details a validated reverse-phase high-performance liquid
chromatography (RP-HPLC) method for the simultaneous quantification of paracetamol,
codeine, and doxylamine in human plasma. The method is sensitive, specific, and accurate,
making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological
screening. The protocol includes a straightforward liquid-liquid extraction procedure for sample
preparation and utilizes a C18 column for chromatographic separation with UV detection. All
experimental parameters, validation data, and protocols are presented herein.

Introduction

Paracetamol is a widely used analgesic and antipyretic. Codeine, an opioid analgesic, and
doxylamine, an antihistamine with sedative properties, are often co-formulated with
paracetamol for the management of pain and cold or allergy symptoms. The simultaneous
determination of these three compounds in biological matrices is crucial for understanding their
pharmacokinetic profiles and for clinical and forensic toxicology. This document provides a
detailed protocol for their simultaneous analysis in plasma using RP-HPLC.

Experimental
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A standard HPLC system equipped with a UV detector is used. The chromatographic
separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

Parameter Value

Instrument HPLC with UV Detector

C18 (e.g., Waters Symmetry C18, 5 um, 4.6 X

Column
250 mm)
) Acetonitrile : Phosphate Buffer (pH 3.0, 25 mM)
Mobile Phase
(35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 pL
Column Temperature 30°C
Detection Wavelength 210 nm
Internal Standard (1S) Baclofen

o Paracetamol (Reference Standard)

o Codeine Phosphate (Reference Standard)

o Doxylamine Succinate (Reference Standard)
» Baclofen (Internal Standard)

e HPLC Grade Acetonitrile

» HPLC Grade Methanol

e Potassium Dihydrogen Phosphate

e Orthophosphoric Acid
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e Human Plasma (drug-free)

Stock solutions of paracetamol, codeine, doxylamine, and the internal standard (baclofen) are
prepared by dissolving the reference standards in methanol to achieve a concentration of 1
mg/mL. Working standard solutions are prepared by further dilution of the stock solutions with
the mobile phase to construct a calibration curve.

Pipette 500 pL of plasma into a clean centrifuge tube.

e Add 50 pL of the internal standard working solution.

e Add 100 pL of 1 M Sodium Hydroxide and vortex for 30 seconds.

e Add 3 mL of ethyl acetate and vortex for 2 minutes.

o Centrifuge at 4000 rpm for 10 minutes.

» Transfer the upper organic layer to a clean tube.

» Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

o Reconstitute the residue in 200 pL of mobile phase.

e Inject 20 pL into the HPLC system.

Method Validation

The method was validated according to standard guidelines for bioanalytical method validation.
The linearity of the method was established by analyzing a series of calibration standards.

Table 2: Linearity and Range
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Analyte Linear Range (ug/mL) Correlation Coefficient (r?)
Paracetamol 0.2-100.0 > 0.999
Codeine 0.2-12.0 >0.998
Doxylamine 0.1-15.0 >0.999

The precision and accuracy were determined by analyzing quality control (QC) samples at
three concentration levels (low, medium, and high).

Table 3: Precision and Accuracy Data

. Intra-day Inter-day

Concentration o o
Analyte Precision Precision Accuracy (%)

(ng/imL)

(%RSD) (%RSD)

Paracetamol 1.0 (LQC) <5.0 <6.0 95.0 - 105.0
50.0 (MQC) <45 <55 96.0 - 104.0
90.0 (HQC) <4.0 <5.0 97.0 - 103.0
Codeine 1.0 (LQC) <6.0 <7.0 94.0 - 106.0
6.0 (MQQC) <55 <6.5 95.0-105.0
10.0 (HQC) <5.0 <6.0 96.0 - 104.0
Doxylamine 0.5 (LQC) <6.5 <75 93.0-107.0
7.5 (MQQC) <6.0 <7.0 94.0 - 106.0
12.0 (HQC) <55 <6.5 95.0 - 105.0

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 4. LOD and LOQ
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Analyte LOD (pg/mL) LOQ (ug/mL)
Paracetamol 0.031 0.103
Codeine 0.054 0.164
Doxylamine 0.040 0.120

The extraction efficiency was determined by comparing the peak areas of the analytes from
spiked plasma samples that underwent the extraction process with those of standard solutions
of the same concentration. The mean percentage recoveries for paracetamol, codeine, and
doxylamine were found to be within the range of 85-95%.

Results and Discussion

The developed HPLC method provides good separation of paracetamol, codeine, and
doxylamine from endogenous plasma components. The retention times were approximately 3.5
min for paracetamol, 5.8 min for codeine, and 7.2 min for doxylamine under the described
chromatographic conditions. The total run time was less than 10 minutes, allowing for a high

throughput of samples.

Visualizations
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Plasma Sample Preparation

1. Plasma Sample (500 pL)

2. Add Internal Standard

3. Add 1M NaOH

4. Vortex

5. Add Ethyl Acetate

6. Vortex

7. Centrifuge

8. Transfer Organic Layer

9. Evaporate to Dryness

10. Reconstitute in Mobile Phase

HPLC ‘}nalysis

11. Inject into HPLC

12. Chromatographic Separation

13. UV Detection (210 nm)

Data Pr‘ 'cessing
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Caption: Experimental workflow for the analysis of paracetamol, codeine, and doxylamine in
plasma.
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Caption: Logical relationship of the analytical method and its applications.

Conclusion
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The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the
simultaneous determination of paracetamol, codeine, and doxylamine in human plasma. The
validation results confirm that the method meets the requirements for bioanalytical applications.
This application note provides a comprehensive protocol that can be readily implemented in a
laboratory setting for routine analysis.

 To cite this document: BenchChem. [Application Note: Simultaneous HPLC Analysis of
Paracetamol, Codeine, and Doxylamine in Plasma]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b012758#simultaneous-hplc-analysis-of-
paracetamol-codeine-and-doxylamine-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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